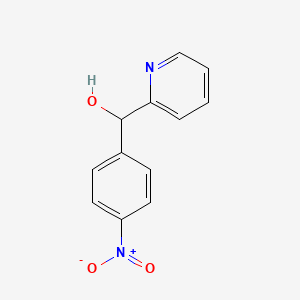

2-Pyridinemethanol,a-(4-nitrophenyl)-

Description

Contextualization within Organic Chemistry and Heterocyclic Compounds

In the field of organic chemistry, 2-Pyridinemethanol (B130429), α-(4-nitrophenyl)- is classified as a heterocyclic compound due to the presence of a pyridine (B92270) ring. Heterocycles are cyclic compounds containing at least one atom other than carbon within the ring structure; in pyridine, this heteroatom is nitrogen. The pyridine ring is an aromatic system, which imparts significant chemical stability and specific reactivity patterns to the molecule.

The compound integrates three key functional components:

Pyridine Ring: A six-membered aromatic heterocycle that can act as a base or a ligand in metal complexes.

Secondary Alcohol (Methanol derivative): The hydroxyl group is a site for reactions such as oxidation, esterification, and substitution.

4-Nitrophenyl Group: An aromatic phenyl ring substituted with a nitro group (-NO₂). The nitro group is a strong electron-withdrawing group, influencing the electronic properties of the entire molecule. It is also a versatile functional group that can be readily reduced to other nitrogen-containing moieties, most commonly an amine (-NH₂). nih.gov

The combination of these features makes the compound a multifunctional molecule, offering several reactive sites for synthetic transformations.

Significance of Substituted Pyridinemethanols in Academic Research

The broader class of substituted pyridinemethanols is of considerable interest in academic and industrial research, particularly in medicinal chemistry. These structures serve as valuable scaffolds and intermediates for the synthesis of complex molecules with biological activity.

A notable example from the early 2000s highlighted the potential of substituted 2-pyridinemethanol derivatives as potent and selective inhibitors of phosphodiesterase-4 (PDE4). nih.gov In a 2003 study published in Bioorganic & Medicinal Chemistry Letters, researchers described the synthesis and structure-activity relationship of a series of novel 2-pyridinemethanol derivatives. nih.gov Their work led to the identification of compounds with excellent in vitro activity and efficacy in animal models of bronchoconstriction, demonstrating the therapeutic potential of this class of compounds. nih.gov This research underscores the significance of the pyridinemethanol core as a foundational element for designing targeted therapeutic agents.

Historical Overview of Scholarly Investigations on 2-Pyridinemethanol, α-(4-nitrophenyl)-

Specific scholarly investigations focusing exclusively on 2-Pyridinemethanol, α-(4-nitrophenyl)- are not prominent in historical chemical literature. The compound is primarily documented as a chemical intermediate, synthesized as a precursor for more complex target molecules rather than being the end subject of extensive study itself.

Its synthesis is logically achieved through the reduction of the corresponding ketone, 2-(4-nitrobenzoyl)pyridine (B1606167). chemicalbook.com The reduction of a carbonyl group (ketone) to a secondary alcohol is a fundamental and well-established transformation in organic chemistry. Similarly, the reduction of aromatic nitro compounds has been a subject of study since the early 20th century, with catalytic hydrogenation being a common method. mdpi.comnih.gov The historical context of 2-Pyridinemethanol, α-(4-nitrophenyl)- is therefore embedded in the long-established chemistry of ketone and nitro group reductions, where it exists as a stable, isolable intermediate in a synthetic pathway.

Current Research Landscape and Academic Relevance of 2-Pyridinemethanol, α-(4-nitrophenyl)-

The current academic relevance of 2-Pyridinemethanol, α-(4-nitrophenyl)- lies in its utility as a versatile building block for organic synthesis. Its value stems from the distinct reactivity of its functional groups, which allows for selective chemical modifications.

Nitro Group Reduction: The nitro group is a key site for transformation. It can be selectively reduced to an amine group (-NH₂) using various catalytic systems, such as catalytic hydrogenation or transfer hydrogenation. nih.govbohrium.com This reaction would convert the compound into (4-aminophenyl)(pyridin-2-yl)methanol, an intermediate with a nucleophilic amino group suitable for forming amides, sulfonamides, or for use in coupling reactions to build more elaborate molecular architectures.

Alcohol Group Manipulation: The secondary alcohol functionality can undergo oxidation to regenerate the parent ketone, 2-(4-nitrobenzoyl)pyridine, or participate in esterification or etherification reactions. It can also be converted into a leaving group, such as a tosylate or halide, to facilitate nucleophilic substitution reactions at the benzylic carbon. researchgate.net

Pyridine Ring Functionalization: The pyridine ring itself can be the target of further reactions. The nitrogen atom can be N-oxidized or alkylated, and the ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions, although such reactions might be complex in the presence of the other functional groups.

In the contemporary research landscape, molecules like 2-Pyridinemethanol, α-(4-nitrophenyl)- are valuable as starting materials in multi-step syntheses of novel pharmaceuticals, agrochemicals, and materials. Its academic relevance is not as a standalone compound of interest but as an adaptable intermediate enabling the construction of diverse and complex chemical structures.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

(4-nitrophenyl)-pyridin-2-ylmethanol |

InChI |

InChI=1S/C12H10N2O3/c15-12(11-3-1-2-8-13-11)9-4-6-10(7-5-9)14(16)17/h1-8,12,15H |

InChI Key |

NHOHLTGJASEZQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pyridinemethanol, α 4 Nitrophenyl

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Pyridinemethanol (B130429), α-(4-nitrophenyl)-, two primary disconnections are evident, revolving around the formation of the central carbon-carbon bond and the creation of the chiral alcohol functionality.

Scheme 1: Key Retrosynthetic Disconnections for 2-Pyridinemethanol, α-(4-nitrophenyl)-

The first and most intuitive disconnection (Path A) is at the C-C bond between the pyridine (B92270) ring and the benzylic carbon. This leads to a pyridyl nucleophile equivalent, such as a 2-pyridyl anion or an organometallic species (e.g., 2-pyridyl Grignard or organolithium reagent), and an electrophilic 4-nitrobenzaldehyde (B150856). This approach is attractive due to the commercial availability of both precursor types.

Alternatively, a disconnection can be made at the C-H bond of the carbinol group (Path B), which points towards a precursor ketone, 2-(4-nitrobenzoyl)pyridine (B1606167). The synthesis of the target molecule would then be achieved through the reduction of this ketone. This pathway offers the significant advantage of introducing the chiral center in the final step, allowing for the application of a wide range of stereoselective reduction methodologies.

A third possibility (Path C) involves a disconnection of the C-C bond between the phenyl ring and the benzylic carbon. This would involve a 4-nitrophenyl nucleophile and a 2-pyridinecarboxaldehyde (B72084) electrophile.

Classical and Established Synthetic Routes

Classical synthetic methods for constructing molecules like 2-Pyridinemethanol, α-(4-nitrophenyl)- have traditionally relied on robust and well-understood reactions, primarily condensation and reduction strategies.

Condensation Reactions for α-Substituted Pyridinemethanols

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a foundational strategy in organic synthesis. While not the most direct route to the target molecule itself, condensation reactions are crucial for the synthesis of precursors, such as α,β-unsaturated ketones, which can then be further elaborated. For instance, the condensation of 2-acetylpyridine (B122185) with 4-nitrobenzaldehyde would yield an α,β-unsaturated ketone, which could then be subjected to reduction.

However, a more direct classical approach involves the addition of an organometallic reagent to an aldehyde, a reaction that can be considered a type of condensation. The addition of a 2-pyridyl organometallic reagent to 4-nitrobenzaldehyde is a viable, though challenging, route. The high reactivity of organolithium and Grignard reagents can lead to side reactions with the nitro group.

Table 1: Examples of Condensation-Type Reactions for Precursor Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Acetylpyridine | 4-Nitrobenzaldehyde | (E)-1-(4-nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | Claisen-Schmidt Condensation |

| 2-Bromopyridine | Magnesium | 2-Pyridylmagnesium bromide | Grignard Reagent Formation |

| 2-Pyridylmagnesium bromide | 4-Nitrobenzaldehyde | 2-Pyridinemethanol, α-(4-nitrophenyl)- | Grignard Addition |

Reduction Strategies for Carbonyl Precursors

The reduction of the carbonyl group in 2-(4-nitrobenzoyl)pyridine is a highly effective and widely employed method for the synthesis of 2-Pyridinemethanol, α-(4-nitrophenyl)-. A variety of reducing agents can be used for this transformation, ranging from simple metal hydrides to more complex catalytic systems.

Simple hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing the ketone to the corresponding alcohol. However, these reagents are not stereoselective and will produce a racemic mixture of the two enantiomers.

For the synthesis of enantiomerically pure or enriched 2-Pyridinemethanol, α-(4-nitrophenyl)-, asymmetric reduction methods are required. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, is a powerful tool for the enantioselective reduction of ketones. organic-chemistry.orgalfa-chemistry.comnrochemistry.com This method is known for its high enantioselectivity and broad substrate scope.

Table 2: Comparison of Reduction Methods for 2-(4-nitrobenzoyl)pyridine

| Reducing Agent/System | Stereoselectivity | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Racemic | Low cost, mild conditions | No stereocontrol |

| Lithium Aluminum Hydride (LiAlH₄) | Racemic | High reactivity | Highly reactive, requires anhydrous conditions |

| Corey-Bakshi-Shibata (CBS) Catalyst + Borane | High (e.g., >95% ee) | Excellent enantioselectivity | Stoichiometric borane, sensitive to moisture |

Modern and Catalytic Synthetic Approaches

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer high efficiency, selectivity, and sustainability. Transition metal catalysis and organocatalysis have emerged as powerful platforms for the synthesis of complex molecules like 2-Pyridinemethanol, α-(4-nitrophenyl)-.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. While traditionally used for sp²-sp² and sp²-sp³ couplings, advancements have enabled their application in the synthesis of diarylmethanols. For instance, a palladium- or nickel-catalyzed coupling of a 2-pyridyl organometallic reagent with 4-nitrobenzoyl chloride could be envisioned for the synthesis of the ketone precursor.

More direct approaches could involve the coupling of a 2-pyridylboronic acid with 4-nitrobenzaldehyde, mediated by a rhodium or palladium catalyst. These reactions often proceed under milder conditions than traditional organometallic additions and can exhibit greater functional group tolerance.

Table 3: Potential Transition Metal-Catalyzed Reactions for Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Product | Reaction Type |

| Pd(PPh₃)₄ | 2-Pyridylzinc chloride | 4-Nitrobenzoyl chloride | 2-(4-Nitrobenzoyl)pyridine | Negishi Coupling |

| [Rh(cod)Cl]₂ | 2-Pyridylboronic acid | 4-Nitrobenzaldehyde | 2-Pyridinemethanol, α-(4-nitrophenyl)- | Additive Coupling |

Organocatalytic Methods in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For the synthesis of chiral 2-Pyridinemethanol, α-(4-nitrophenyl)-, organocatalytic methods can be applied to the asymmetric reduction of the corresponding ketone or the asymmetric addition of a nucleophile to an aldehyde.

Chiral phosphoric acids and their derivatives have been shown to catalyze the asymmetric transfer hydrogenation of ketones, using a simple hydrogen source like Hantzsch ester. This offers a metal-free alternative to transition metal-catalyzed reductions.

Furthermore, chiral organocatalysts, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of carbonyl compounds, providing a pathway to chiral precursors. While not a direct route to the target molecule, these methods are crucial for building enantiomerically pure starting materials.

Visible-light-promoted catalytic asymmetric alkylation of heteroaryl ketones has also emerged as a powerful technique. This method can deliver a variety of congested enantioenriched tertiary alcohols. acs.org

Table 4: Examples of Organocatalytic Approaches

| Catalyst | Reactant 1 | Reactant 2 | Product | Reaction Type |

| Chiral Phosphoric Acid | 2-(4-Nitrobenzoyl)pyridine | Hantzsch Ester | (R)- or (S)-2-Pyridinemethanol, α-(4-nitrophenyl)- | Asymmetric Transfer Hydrogenation |

| Proline | 2-Pyridinecarboxaldehyde | 4-Nitrotoluene derivative | Precursor to the target molecule | Asymmetric Aldol-type Reaction |

Stereoselective Synthesis of 2-Pyridinemethanol, α-(4-nitrophenyl)- and Enantiomers

The creation of a single enantiomer of 2-Pyridinemethanol, α-(4-nitrophenyl)- requires precise control over the formation of its chiral center. This is primarily achieved through stereoselective strategies that guide the reaction pathway to favor one stereoisomer over the other.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for asymmetric synthesis.

In the context of 2-Pyridinemethanol, α-(4-nitrophenyl)-, a plausible synthetic route would involve attaching a chiral auxiliary to a precursor molecule. For example, a derivative of 2-pyridinecarboxylic acid could be converted into an amide using a chiral amine like (R,R)- or (S,S)-pseudoephedrine. nih.gov The α-carbon of this amide can then be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with a 4-nitrophenyl electrophile would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. The final steps would involve the reduction of the carbonyl group and subsequent cleavage of the auxiliary to yield the enantiomerically enriched target alcohol.

Commonly employed chiral auxiliaries in asymmetric synthesis include:

Evans' oxazolidinones

Pseudoephedrine and its derivatives nih.gov

Camphorsultam

(S)-4-Isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one nih.gov

While the principle is well-established, specific, high-yield examples of chiral auxiliary-mediated synthesis for 2-Pyridinemethanol, α-(4-nitrophenyl)- are not extensively detailed in peer-reviewed literature. However, the methodology remains a viable and robust option for achieving high enantiopurity.

A more direct and atom-economical approach to chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. For the synthesis of 2-Pyridinemethanol, α-(4-nitrophenyl)-, the corresponding ketone is 2-(4-nitrobenzoyl)pyridine. This method relies on a chiral catalyst or reagent to selectively add a hydride to one face of the carbonyl group.

Biocatalytic Asymmetric Reduction:

Biocatalysis, utilizing enzymes or whole microorganisms, offers an effective and environmentally friendly method for asymmetric reduction. Research on the closely related analogue, phenyl(pyridin-2-yl)methanone, demonstrates the potential of this approach. The microorganism Leuconostoc pseudomesenteroides N13 has been used as a biocatalyst for the asymmetric reduction of this ketone to the corresponding (S)-alcohol with high conversion and excellent enantiomeric excess (ee). researchgate.net The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize both yield and stereoselectivity. researchgate.net This biocatalytic method is highly promising for the synthesis of (S)-2-Pyridinemethanol, α-(4-nitrophenyl)-.

Below is a table summarizing the optimization of reaction parameters for the biocatalytic reduction of a model substrate, phenyl(pyridin-2-yl)methanone, which informs the potential synthesis of the target compound. researchgate.net

| Parameter | Value | Conversion (%) | Enantiomeric Excess (ee, %) |

| pH | 6.0 | >99 | >99 |

| Temperature (°C) | 35 | >99 | >99 |

| Agitation Speed (rpm) | 150 | >99 | >99 |

| Substrate Conc. (g/L) | 10 | 98 | >99 |

Catalytic Asymmetric Hydrogenation:

Transition metal complexes with chiral ligands are widely used for the asymmetric hydrogenation of ketones. Iridium (Ir), Ruthenium (Ru), and Rhodium (Rh) catalysts, paired with chiral phosphine-based ligands (e.g., BINAP, P-MaxPHOX), can achieve high enantioselectivity for a wide range of substrates. ub.edursc.org In this process, 2-(4-nitrobenzoyl)pyridine would be hydrogenated under a hydrogen atmosphere in the presence of a small amount of the chiral catalyst. The chiral ligand environment around the metal center forces the hydrogen to add to the ketone from a specific direction, leading to the preferential formation of one enantiomer.

Green Chemistry Principles in the Synthesis of 2-Pyridinemethanol, α-(4-nitrophenyl)-

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of 2-Pyridinemethanol, α-(4-nitrophenyl)- can be made more sustainable by incorporating these principles.

Key Green Chemistry Approaches:

Catalysis: The use of catalytic methods, such as the asymmetric hydrogenation and biocatalysis described above, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. rsc.org

Use of Safer Solvents: Traditional organic syntheses often use hazardous solvents. Green approaches prioritize the use of safer alternatives like water, ethanol (B145695), or supercritical fluids. Biocatalytic reductions are often performed in aqueous media, which is a significant environmental advantage. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reactions. nih.gov This technique can be applied to various steps in the synthesis of pyridine derivatives. nih.gov

Continuous Flow Chemistry: Performing reactions in micro-packed bed reactors or other continuous flow systems offers enhanced safety, better temperature control, and improved efficiency compared to batch processing. The catalytic hydrogenation of nitroarenes, a key functional group in the target molecule, has been successfully demonstrated in such systems. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Asymmetric reduction of 2-(4-nitrobenzoyl)pyridine is a highly atom-economical reaction, as it is an addition reaction where all atoms of the reactants are incorporated into the product.

The following table summarizes the application of green chemistry principles to the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis of 2-Pyridinemethanol, α-(4-nitrophenyl)- |

| Waste Prevention | Utilize high-yield catalytic methods over stoichiometric reagents. |

| Atom Economy | Employ asymmetric addition reactions like hydrogenation of the ketone precursor. |

| Safer Solvents & Reagents | Use water as a solvent in biocatalysis; choose ethanol over chlorinated solvents. |

| Energy Efficiency | Employ microwave-assisted synthesis to reduce reaction times and energy input. |

| Use of Renewable Feedstocks | Biocatalysts are derived from renewable resources. |

| Catalysis | Asymmetric hydrogenation with metal catalysts or biocatalysis with enzymes. researchgate.netub.edu |

By integrating these advanced stereoselective methods and green chemistry principles, the synthesis of 2-Pyridinemethanol, α-(4-nitrophenyl)- can be achieved with high enantiomeric purity in an efficient, safe, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Pathways of 2 Pyridinemethanol, α 4 Nitrophenyl

Reactivity at the Hydroxyl Functionality

The hydroxyl group is a primary site for a variety of chemical transformations, including esterification, etherification, oxidation, and reduction.

The hydroxyl group of 2-Pyridinemethanol (B130429), α-(4-nitrophenyl)- can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. The use of 4-nitrophenyl esters as activated esters in organic synthesis highlights the utility of the p-nitrophenoxy group as a good leaving group, a principle that can be extrapolated to understand the reverse reaction, the formation of such esters. rsc.orgnih.gov The reaction to form an ester would proceed by nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Etherification can be achieved under conditions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Esterification | Acetic anhydride, Pyridine (B92270) | α-(4-nitrophenyl)-2-pyridylmethyl acetate | Room Temperature |

The secondary alcohol functionality in 2-Pyridinemethanol, α-(4-nitrophenyl)- can be oxidized to the corresponding ketone, 2-(4-nitrobenzoyl)pyridine (B1606167). chemicalbook.com Common oxidizing agents for this transformation include chromium(VI) reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent, as well as milder reagents like manganese dioxide (MnO2). Studies on the oxidation of similar compounds like 2-pyridinemethanol and its isomers by chromium(VI) in acidic media have shown that the reaction proceeds via the formation of a chromate (B82759) ester intermediate. bohrium.comresearchgate.net The kinetics of these oxidations are often dependent on the pH of the medium. bohrium.comresearchgate.net

Conversely, the nitro group on the phenyl ring is susceptible to reduction. A variety of reducing agents can be employed to convert the nitro group to an amino group, forming α-(4-aminophenyl)-2-pyridinemethanol. Common methods include catalytic hydrogenation (e.g., using H2/Pd-C) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). 20.210.105 The selective reduction of the nitro group in the presence of the pyridine ring and the benzylic alcohol is a key consideration in synthetic strategies.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles and coordination with metal ions.

The pyridine nitrogen can be alkylated using alkyl halides to form a quaternary pyridinium salt. This reaction introduces a positive charge on the pyridine ring, which can further influence the reactivity of the molecule. Mechanistic studies on pyridine N-alkylation with organometallic reagents have shown that the reaction can proceed via a single electron transfer pathway. nih.gov

N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). This results in the formation of a pyridine N-oxide. A synthetic method for 2-pyridinemethanol involves the generation of a 2-picoline N-oxide intermediate, which then undergoes rearrangement and hydrolysis. google.com This indicates that the N-oxide of the target molecule could also be a synthetically useful intermediate.

The pyridine nitrogen atom is a strong ligand for a wide range of metal ions, leading to the formation of coordination compounds. rsc.org The ability of pyridine derivatives to form stable complexes with metals like cobalt(II), copper(II), and zinc(II) is well-documented. mdpi.comrsc.org The geometry and stability of these complexes depend on the metal ion, the steric and electronic properties of the ligands, and the reaction conditions. The hydroxyl group can also participate in coordination, leading to the formation of chelate complexes.

Reactivity of the α-Carbon Center

The α-carbon, the carbon atom bonded to both the pyridine ring, the nitrophenyl ring, and the hydroxyl group, is a benzylic and pyridylic position. The hydrogen atom attached to this carbon is acidic due to the stabilization of the resulting carbanion by the adjacent aromatic rings. However, reactions involving deprotonation at this center are less common than reactions at the hydroxyl group or the pyridine nitrogen. Under strongly basic conditions, deprotonation could occur, generating a carbanion that could potentially participate in further reactions, although this reactivity is not extensively documented for this specific molecule. The general principles of α-carbon reactivity in carbonyl compounds, where the α-proton is acidic, can provide a conceptual framework, though the hydroxyl group significantly alters this reactivity compared to a carbonyl group. pressbooks.pub

Carbon-Carbon Bond Formation Reactions

The structural framework of 2-Pyridinemethanol, α-(4-nitrophenyl)- offers several possibilities for the formation of new carbon-carbon bonds. The acidic nature of the benzylic proton, enhanced by the electron-withdrawing 4-nitrophenyl group, makes this position susceptible to deprotonation, forming a stabilized carbanion. This nucleophilic center can then participate in reactions with various electrophiles.

The field of C-C bond formation is continually evolving, with methods like photocatalysis gaining prominence for the functionalization of aromatic and heteroaromatic compounds. chalmers.se Such approaches could potentially be applied to modify the pyridine or phenyl rings of the title compound.

Rearrangement Processes

Compounds containing o-nitrobenzyl moieties are known to undergo a variety of rearrangement reactions, often induced by photochemical or thermal means. For instance, the photoirradiation of α-(2-nitrophenyl)ketones leads to the formation of cyclic hydroxamates through an oxygen transfer from the nitro group to the benzylic position. rsc.org While 2-Pyridinemethanol, α-(4-nitrophenyl)- possesses a p-nitrobenzyl group, the possibility of analogous intramolecular redox processes under specific conditions cannot be entirely ruled out.

Other types of rearrangements could potentially be initiated by the functional groups present. For example, under acidic conditions, Wagner-Meerwein type rearrangements could be envisioned, although the stability of the resulting carbocation would be a determining factor. The Hantzsch reaction of 2-nitrobenzaldehyde, a related compound, has been shown to yield not only the expected dihydropyridines but also tricyclic compounds arising from in situ oxidation-reduction reactions and subsequent cyclizations. mdpi.com

Influence of the 4-Nitrophenyl Group on Reactivity

The 4-nitrophenyl group exerts a profound electronic influence on the reactivity of 2-Pyridinemethanol, α-(4-nitrophenyl)-. The strongly electron-withdrawing nature of the nitro group (-NO₂) significantly impacts the molecule in several ways:

Increased Acidity of the Benzylic Proton: The nitro group stabilizes the conjugate base formed upon deprotonation of the benzylic carbon, making the benzylic proton more acidic. This facilitates the formation of a carbanion at this position, enhancing its nucleophilicity in C-C bond-forming reactions.

Activation towards Nucleophilic Aromatic Substitution: The 4-nitrophenyl group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. However, in this specific molecule, the pyridine ring and the other phenyl ring are more likely sites for nucleophilic or electrophilic attack, respectively.

Influence on Reaction Mechanisms: In reactions involving nucleophilic attack, the 4-nitrophenyl group can influence the stability of intermediates and transition states. For example, in the pyridinolysis of related S-4-nitrophenyl thiobenzoates, the electron-withdrawing nature of the acyl substituent affects the rate-determining step of the reaction. researchgate.net Kinetic studies on the reactions of 4-nitrophenyl S-methyl thiocarbonates with pyridines indicate a stepwise mechanism through a zwitterionic tetrahedral intermediate. nih.gov The stability of such intermediates is influenced by the electronic properties of the substituents.

The following table summarizes the expected electronic effects of the 4-nitrophenyl group on various aspects of the molecule's reactivity.

| Feature | Influence of the 4-Nitrophenyl Group |

| Benzylic C-H Acidity | Increased |

| Nucleophilicity of the Pyridine Nitrogen | Decreased (inductive effect) |

| Electrophilicity of the Benzylic Carbon | Increased |

| Stability of Benzylic Anion | Increased |

| Stability of Benzylic Cation | Decreased |

Mechanistic Studies of Select Reactions Involving 2-Pyridinemethanol, α-(4-nitrophenyl)-

Detailed mechanistic studies specifically on 2-Pyridinemethanol, α-(4-nitrophenyl)- are not extensively reported. However, insights can be drawn from studies on analogous systems.

Kinetic studies are crucial for elucidating reaction mechanisms. For reactions involving 2-Pyridinemethanol, α-(4-nitrophenyl)-, one could envision investigating the kinetics of its O-acylation or etherification reactions. Such studies would likely reveal the reaction order with respect to each reactant and any catalysts employed.

In related systems, kinetic investigations have provided valuable mechanistic information. For example, the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates was studied by monitoring the release of the corresponding phenoxide anions spectrophotometrically. nih.gov The observation of pseudo-first-order kinetics under an excess of amine allowed for the determination of second-order rate constants. Brønsted-type plots (log k vs. pKa of the nucleophile) for these reactions have been used to probe the nature of the transition state. researchgate.netnih.gov A linear Brønsted plot with a slope (β) close to 1.0 is often indicative of a significant degree of bond formation in the transition state, whereas a curved plot can suggest a change in the rate-determining step. nih.gov

A hypothetical kinetic experiment for the reaction of 2-Pyridinemethanol, α-(4-nitrophenyl)- with an acylating agent could be designed as follows:

| Parameter | Method | Expected Outcome |

| Reaction Rate | UV-Vis or NMR spectroscopy | Determination of rate constants (k) |

| Reaction Order | Method of initial rates | Elucidation of the rate law |

| Activation Energy | Arrhenius plot (ln k vs. 1/T) | Insight into the energy barrier of the reaction |

The analysis of transition states provides a deeper understanding of the reaction pathway. While experimental characterization of transition states is challenging, computational methods and kinetic isotope effect studies can offer valuable insights.

For a hypothetical nucleophilic substitution at the benzylic carbon of 2-Pyridinemethanol, α-(4-nitrophenyl)-, the transition state could be either Sₙ1-like, with significant charge separation, or Sₙ2-like, with a more concerted bond-forming and bond-breaking process. The electron-withdrawing 4-nitrophenyl group would destabilize a carbocationic intermediate, making an Sₙ1 pathway less likely.

In the context of nucleophilic aromatic substitution involving related compounds, the presence of a single transition state has been proposed for the reaction of phenolate (B1203915) ions with 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine, as evidenced by a linear Brønsted plot. rsc.org This suggests a concerted mechanism rather than a stepwise one involving a stable Meisenheimer complex.

Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to model the transition state structures for various potential reactions of 2-Pyridinemethanol, α-(4-nitrophenyl)-. This would allow for the determination of activation energies and the visualization of the geometric and electronic changes that occur during the reaction.

Spectroscopic and Structural Elucidation Methodologies Applied to 2 Pyridinemethanol, α 4 Nitrophenyl

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Despite a thorough search of available scientific literature, specific experimental data regarding the electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy of 2-Pyridinemethanol (B130429), α-(4-nitrophenyl)- could not be located. Therefore, details on its electronic transitions, including absorption maxima (λmax), molar absorptivity (ε), and fluorescence properties such as excitation/emission wavelengths and quantum yields, are not available in the reviewed sources.

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Packing and Intermolecular Interactions

As no crystal structure has been reported for 2-Pyridinemethanol, α-(4-nitrophenyl)-, an analysis of its crystal packing and the specific intermolecular interactions (such as hydrogen bonding or π-π stacking) that govern its solid-state assembly cannot be provided.

Absolute Configuration Determination

Information regarding the determination of the absolute configuration of chiral 2-Pyridinemethanol, α-(4-nitrophenyl)- through methods like anomalous dispersion in X-ray crystallography is absent from the scientific literature.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Stereochemistry

No experimental data from chiroptical spectroscopy techniques, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for 2-Pyridinemethanol, α-(4-nitrophenyl)- could be retrieved from the surveyed scientific databases. Such data would be essential for characterizing the enantiomeric purity and assigning the absolute stereochemistry of its chiral forms, but is not currently available.

Theoretical and Computational Chemistry Studies of 2 Pyridinemethanol, α 4 Nitrophenyl

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For a molecule like 2-Pyridinemethanol (B130429), α-(4-nitrophenyl)-, DFT would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as dipole moment, polarizability, and the distribution of electronic charge using methods like Natural Bond Orbital (NBO) or Mulliken population analysis. This analysis would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the effects of the electron-withdrawing nitro group and the pyridine (B92270) ring.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. DFT calculations would determine the energies and spatial distributions of these orbitals. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. For instance, a smaller gap suggests the molecule is more polarizable and reactive.

Below is an example of the type of data that would be generated from DFT calculations on this molecule.

Table 1: Exemplary DFT-Calculated Properties for 2-Pyridinemethanol, α-(4-nitrophenyl)- (Note: This table is illustrative and does not represent published data.)

| Property | Calculated Value |

| Total Energy (Hartree) | -839.12345 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -2.45 |

| HOMO-LUMO Gap (eV) | 4.33 |

| Dipole Moment (Debye) | 5.12 |

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve accuracy by using more sophisticated approximations for the electron correlation.

Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a foundational approximation of the electronic structure. While it neglects electron correlation, it is often a starting point for more advanced calculations.

Post-Hartree-Fock Methods (MP2, CCSD(T)): To achieve higher accuracy, electron correlation must be included. Methods like MP2 and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for small to medium-sized molecules. For 2-Pyridinemethanol, α-(4-nitrophenyl)-, these methods would provide highly reliable geometric parameters and energies, which could be used to benchmark results from less computationally expensive DFT methods.

Conformational Analysis and Potential Energy Surfaces

The flexibility of 2-Pyridinemethanol, α-(4-nitrophenyl)- arises from the rotation around several single bonds, particularly the C-C bond connecting the methanol (B129727) bridge to the pyridine ring and the C-C bond connecting it to the nitrophenyl ring. Conformational analysis aims to identify the stable conformers (rotamers) and the energy barriers between them.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By scanning the PES, researchers can map out the various possible conformations. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step. The results would identify the global minimum energy conformer (the most stable shape of the molecule) and other local minima. This information is critical for understanding how the molecule's shape influences its interactions and properties.

Table 2: Illustrative Conformational Analysis Data for Key Dihedral Angles (Note: This table is for demonstration purposes to show typical outputs of such a study.)

| Dihedral Angle | Angle (degrees) | Relative Energy (kcal/mol) |

| N(pyridine)-C-C-C(phenyl) | 0 | 5.2 (Eclipsed - High Energy) |

| N(pyridine)-C-C-C(phenyl) | 60 | 0.5 |

| N(pyridine)-C-C-C(phenyl) | 120 | 4.8 |

| N(pyridine)-C-C-C(phenyl) | 180 | 0.0 (Staggered - Global Minimum) |

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. For 2-Pyridinemethanol, α-(4-nitrophenyl)-, studies could investigate reactions such as its synthesis, oxidation, or participation in nucleophilic substitution.

Transition State Localization

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating the precise geometry and energy of a transition state is crucial for calculating the reaction's activation energy and, consequently, its rate.

Computational methods can search the potential energy surface for these saddle points. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond).

Reaction Pathway Mapping

Once the reactants, products, and all relevant transition states and intermediates have been located, the entire reaction pathway can be mapped. An Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state structure. This calculation follows the path of steepest descent on the potential energy surface, connecting the transition state to the reactants on one side and the products on the other, confirming that the located TS correctly links the intended species.

The energies of all stationary points (reactants, intermediates, transition states, and products) are then used to construct a reaction energy profile diagram, which provides a quantitative picture of the reaction's thermodynamics and kinetics.

Table 3: Example of Calculated Energetics for a Hypothetical Oxidation Reaction (Note: This is an exemplary table and does not represent published experimental or computational data.)

| Species | Relative Energy (kcal/mol) |

| Reactants (Substrate + Oxidant) | 0.0 |

| Transition State 1 (TS1) | +25.4 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -40.1 |

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for organic molecules is a cornerstone of modern computational chemistry. Using methodologies like Density Functional Theory (DFT), researchers can calculate the structural, vibrational, and electronic properties of a molecule with a high degree of accuracy. nih.govnih.gov These theoretical calculations are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding electronic transitions.

For 2-Pyridinemethanol, α-(4-nitrophenyl)-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p) or cc-pVDZ, would typically begin with a geometry optimization to find the molecule's most stable, lowest-energy conformation. nih.govnih.gov From this optimized structure, a variety of spectroscopic parameters can be predicted.

Vibrational Frequencies (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. These calculated frequencies are often scaled by a known factor to correct for anharmonicity and methodological limitations, allowing for a direct comparison with experimental Infrared (IR) and Raman spectra. Key predicted vibrations for this molecule would include O-H stretching of the alcohol group, C=N and C=C stretching within the pyridine ring, symmetric and asymmetric stretching of the nitro (NO₂) group, and various C-H bending and stretching modes.

Nuclear Magnetic Resonance (NMR) Spectra: Gauge-Independent Atomic Orbital (GIAO) is the most common method for calculating NMR chemical shifts (¹H and ¹³C). The computed values, referenced against a standard like Tetramethylsilane (TMS), can help assign peaks in experimental NMR spectra, especially for complex molecules. Predictions would cover the chemical shifts for each unique proton and carbon atom in the pyridine ring, the nitrophenyl ring, and the methanolic carbon and proton.

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. These calculations provide information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic properties. nih.gov The analysis can reveal which parts of the molecule are involved in key electronic transitions, such as π-π* transitions within the aromatic rings.

The table below illustrates the type of data that would be generated from such computational studies for 2-Pyridinemethanol, α-(4-nitrophenyl)-.

| Parameter | Predicted Value (Illustrative) | Spectroscopic Method | Significance |

| ¹H NMR | |||

| -OH Proton | ~5.5 ppm | ¹H NMR | Identifies the hydroxyl group; shift can be solvent-dependent. |

| Pyridine Ring Protons | ~7.2 - 8.6 ppm | ¹H NMR | Shows the electronic environment of the pyridine ring. |

| Nitrophenyl Ring Protons | ~7.5 - 8.2 ppm | ¹H NMR | Highlights the electron-withdrawing effect of the nitro group. |

| Methine Proton (-CH) | ~5.9 ppm | ¹H NMR | Identifies the proton on the central carbon connecting the functional groups. |

| ¹³C NMR | |||

| Methine Carbon (-CHOH) | ~75 ppm | ¹³C NMR | Central carbon atom signal. |

| Pyridine Ring Carbons | ~120 - 160 ppm | ¹³C NMR | Differentiates the carbon atoms within the heterocyclic ring. |

| Nitrophenyl Ring Carbons | ~123 - 150 ppm | ¹³C NMR | Shows the electronic influence of the nitro substituent on the benzene (B151609) ring. |

| IR Frequencies | |||

| O-H Stretch | ~3400 cm⁻¹ | IR Spectroscopy | Confirms the presence of the alcohol functional group. |

| N-O Asymmetric Stretch | ~1520 cm⁻¹ | IR Spectroscopy | Characteristic vibration for the nitro group. |

| N-O Symmetric Stretch | ~1350 cm⁻¹ | IR Spectroscopy | Second characteristic vibration for the nitro group. |

| C=N/C=C Ring Stretches | ~1400 - 1600 cm⁻¹ | IR Spectroscopy | Corresponds to vibrations within the aromatic pyridine and phenyl rings. |

| Electronic Properties | |||

| HOMO-LUMO Energy Gap | ~4.5 eV | TD-DFT (UV-Vis) | Indicates the electronic stability and reactivity of the molecule. mdpi.com |

| Maximum Absorption (λmax) | ~270 nm | TD-DFT (UV-Vis) | Predicts the wavelength of maximum light absorption due to π-π* transitions. |

Note: The values in this table are illustrative examples of what computational predictions would yield and are not experimental data.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insight into a static, minimum-energy state, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. ucl.ac.uk MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular behavior at the femtosecond timescale.

For 2-Pyridinemethanol, α-(4-nitrophenyl)-, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water or ethanol (B145695), to mimic solution-phase conditions. The interactions between all atoms are described by a "force field," which is a set of parameters that define the potential energy of the system.

Conformational Analysis: MD simulations can explore the different conformations (shapes) the molecule can adopt due to the rotation around its single bonds. A key point of flexibility is the bond connecting the central methine carbon to the two aromatic rings. The simulation can reveal the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its ability to interact with other molecules.

Solvation and Hydrogen Bonding: By simulating the molecule in a solvent like water, MD can provide detailed information about its solvation shell. It can quantify the number of water molecules surrounding key functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups, and analyze the dynamics of hydrogen bonds. For instance, simulations can calculate the average lifetime and geometry of hydrogen bonds formed between the molecule's hydroxyl group (as a donor and acceptor) and surrounding water molecules. monash.edu

Intermolecular Interactions: If other molecules are introduced into the simulation box, MD can be used to study specific interactions. For example, simulations could model the interaction of 2-Pyridinemethanol, α-(4-nitrophenyl)- with a biological macromolecule or a metal surface. mdpi.com Such simulations can calculate the binding energy and identify the primary modes of interaction (e.g., hydrogen bonding, π-π stacking between the aromatic rings, or electrostatic interactions). nih.gov This approach is fundamental in fields like materials science and drug design to predict how a molecule will behave in a complex environment. mdpi.com The trajectories generated from MD simulations can be analyzed to understand pathways and mechanisms of interaction at an atomic level. ucl.ac.uk

Derivative Synthesis and Structure Property Relationship Spr Studies

Systematic Modifications of the Pyridine (B92270) Ring System

The pyridine ring is a primary target for modification to alter the electronic and steric profile of the molecule. General synthetic approaches for creating pyridine rings, such as the Hantzsch or Chichibabin synthesis, offer pathways to construct derivatives from the ground up by condensing carbonyl compounds with amines or ammonia. baranlab.orgijnrd.org These methods allow for the introduction of various substituents during the ring formation process.

Alternatively, functionalization of the pre-existing pyridine ring in 2-Pyridinemethanol (B130429), α-(4-nitrophenyl)- can be achieved through various organic reactions. Depending on the desired substituent, these can include:

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene (B151609), activating groups or harsh reaction conditions can introduce substituents.

Nucleophilic Aromatic Substitution: The introduction of nucleophiles is a more common strategy for pyridine rings, particularly with the presence of leaving groups or under specific activating conditions.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki and Heck couplings can be employed to attach a wide array of alkyl, aryl, or other functional groups to the pyridine core, provided a suitable handle (e.g., a halogen atom) is first installed.

These modifications can significantly impact the molecule's basicity (pKa), solubility, and ability to coordinate with metal ions or engage in hydrogen bonding.

| Modification Strategy | Potential Substituents | Expected Property Change |

| Hantzsch Dihydropyridine Synthesis | Alkyl, Aryl groups | Modulates lipophilicity and steric bulk |

| Chichibabin Amination | Amino groups | Increases basicity and hydrogen bonding potential |

| Nucleophilic Substitution | Alkoxy, Thiol groups | Alters electronic properties and solubility |

| Suzuki Cross-Coupling | Phenyl, Substituted Aryls | Introduces significant steric bulk and π-stacking capability |

Derivatization at the Hydroxyl and α-Carbon Centers

The hydroxyl (-OH) group and the adjacent α-carbon (the chiral center) are key sites for derivatization that directly impacts the molecule's polarity, reactivity, and three-dimensional shape.

Hydroxyl Group Modifications: The secondary alcohol is readily derivatized through standard reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. This masks the polar hydroxyl group, generally increasing lipophilicity.

Etherification: Conversion to ethers via reactions like the Williamson ether synthesis introduces various alkyl or aryl groups, which can be used to fine-tune steric and electronic properties.

Oxidation: Oxidation of the secondary alcohol would convert it to the corresponding ketone, α-(4-nitrophenyl)picolinoyl, fundamentally altering the geometry and electronic nature of the α-center.

α-Carbon Center Modifications: Modifications directly at the α-carbon are less straightforward but can be achieved. For instance, substituting the α-hydrogen with an alkyl group, such as a methyl group, can accelerate the fragmentation of related nitrobenzyl systems. rsc.org Such a modification would create a tertiary alcohol and could be achieved by starting the synthesis from a different precursor, such as 2-acetylpyridine (B122185), followed by a Grignard reaction with a 4-nitrophenylmagnesium halide.

| Derivatization Site | Reaction Type | Resulting Functional Group | Key Property Influence |

| Hydroxyl (-OH) | Esterification | Ester (-O-C=O) | Increased lipophilicity, altered hydrogen bonding |

| Hydroxyl (-OH) | Etherification | Ether (-O-R) | Modulated polarity and steric hindrance |

| Hydroxyl (-OH) | Oxidation | Ketone (C=O) | Planar geometry, loss of H-bond donor capability |

| α-Carbon (-CH) | Alkylation | -C(R)- | Steric bulk, potential increase in reaction rates rsc.org |

Substituent Effects on the 4-Nitrophenyl Moiety

The 4-nitrophenyl group plays a significant role in the molecule's electronic character due to the strong electron-withdrawing nature of the nitro (-NO₂) group. Altering substituents on this aromatic ring provides a powerful tool for tuning the reactivity of the entire molecule, particularly at the benzylic α-carbon.

Studies on related 4-nitrobenzyl systems have shown that the stability of intermediates formed during chemical reactions is highly sensitive to the electronic nature of other substituents on the ring. rsc.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) placed on the ring (e.g., at the 2- or 3-position) can donate electron density, which can stabilize a developing positive charge on the benzylic carbon in a reaction intermediate. This effect has been shown to accelerate fragmentation rates in related hydroxylaminobenzyl systems. rsc.org

Electron-Withdrawing Groups (EWGs): Additional EWGs, such as halogens (-Cl, -F) or cyano (-CN) groups, would further decrease electron density on the ring, potentially destabilizing cationic intermediates at the benzylic position and thus slowing down certain reaction types.

The quantitative effect of these substituents can often be predicted using Hammett parameters (σ), where a linear free-energy relationship can be established. For example, a study on the fragmentation of nitrobenzyl carbamates found a correlation described by the equation log(Mt₁/₂) = 0.57σ + 1.30, demonstrating that more electron-donating substituents (more negative σ values) lead to faster reactions (smaller half-lives). rsc.org

| Substituent Type at 2- or 3-position | Example Group | Hammett Parameter (σ) | Expected Effect on Benzylic Cation Stability |

| Strong Electron-Donating | -OCH₃ | Negative | Increased Stability |

| Weak Electron-Donating | -CH₃ | Negative | Slightly Increased Stability |

| Halogen (Weak Withdrawing) | -Cl | Positive | Decreased Stability |

| Strong Electron-Withdrawing | -CF₃ | Positive | Significantly Decreased Stability |

Chiral Derivatives and Enantiomeric Studies

The α-carbon of 2-Pyridinemethanol, α-(4-nitrophenyl)- is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-Pyridinemethanol, α-(4-nitrophenyl)- and (S)-2-Pyridinemethanol, α-(4-nitrophenyl)-. The synthesis and study of enantiomerically pure forms are critical, as different enantiomers can exhibit distinct biological activities and interactions.

Methods for obtaining single enantiomers include:

Chiral Resolution: A racemic mixture (a 1:1 mixture of both enantiomers) can be separated using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Asymmetric Synthesis: This involves synthesizing the molecule using a chiral catalyst or a chiral auxiliary that directs the reaction to preferentially form one enantiomer over the other. mdpi.com For example, the asymmetric reduction of the corresponding ketone, α-(4-nitrophenyl)picolinoyl, using a chiral reducing agent could yield an enantiomerically enriched alcohol.

Studying the individual enantiomers is essential for understanding structure-activity relationships, as the specific three-dimensional arrangement of the pyridine, hydroxyl, and nitrophenyl groups determines how the molecule fits into chiral environments like enzyme active sites or receptors. nih.gov

Design Principles for Modifying Properties based on Structural Changes

The collective findings from derivatization studies provide a set of design principles for rationally modifying the properties of 2-Pyridinemethanol, α-(4-nitrophenyl)-. This structure-property relationship (SPR) knowledge is foundational for tailoring the molecule for specific applications.

To Modulate Solubility and Lipophilicity: The hydroxyl group is the primary handle. Esterification or etherification with long alkyl chains will increase lipophilicity and decrease aqueous solubility, while incorporating polar functional groups (e.g., polyethylene (B3416737) glycol chains) into an ether linkage will have the opposite effect.

To Tune Electronic Reactivity: The 4-nitrophenyl ring is the key control element. Adding electron-donating substituents to this ring can stabilize cationic intermediates at the benzylic position, thereby increasing rates of reactions that proceed through such mechanisms. rsc.org Conversely, adding more electron-withdrawing groups will slow these reactions.

To Alter Basicity and Metal Chelation: The pyridine nitrogen is the main site of basicity. Introducing electron-donating groups onto the pyridine ring increases its pKa (making it more basic), while electron-withdrawing groups decrease it. This also influences its ability to act as a ligand for metal ions.

To Probe Chiral Recognition: The synthesis of individual (R) and (S) enantiomers is necessary to determine if a target biological system has a stereochemical preference. The specific spatial orientation of the three substituent groups around the α-carbon is the critical design feature.

To Control Steric Interactions: Introducing bulky groups at any position—such as a tert-butyl group on the pyridine ring or a large ester on the hydroxyl group—can be used to control the molecule's conformational freedom and to probe steric requirements in binding pockets.

By applying these principles, chemists can systematically and predictably modify the parent compound to enhance desired properties while minimizing others, leading to the development of novel and more effective molecular agents. nih.gov

Ligand Chemistry and Coordination Complexes of 2 Pyridinemethanol, α 4 Nitrophenyl

Coordination Modes and Ligand Properties

The coordination behavior of 2-Pyridinemethanol (B130429), α-(4-nitrophenyl)- is primarily dictated by the presence of two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. This allows the ligand to coordinate to metal centers in either a monodentate or a bidentate fashion.

The nitrogen atom of the pyridine ring is a common coordination site for metal ions. Pyridine and its derivatives are well-known to form stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.net In this coordination mode, the 2-Pyridinemethanol, α-(4-nitrophenyl)- ligand acts as a neutral two-electron donor. The lone pair of electrons on the nitrogen atom readily forms a coordinate bond with a metal center. This type of coordination is prevalent in complexes where other ligands in the coordination sphere are strongly coordinating or when steric factors hinder the approach of the hydroxyl group.

The electronic properties of the ligand, influenced by the electron-withdrawing nitro group on the phenyl ring, can affect the basicity of the pyridine nitrogen and, consequently, the strength of the metal-nitrogen bond.

The presence of the hydroxyl group in close proximity to the pyridine ring allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. In this bidentate mode, the ligand coordinates through both the pyridine nitrogen and the deprotonated hydroxyl oxygen. This chelation results in enhanced thermodynamic stability of the resulting complex, an effect known as the chelate effect.

Deprotonation of the hydroxyl group to form an alkoxide is typically required for bidentate coordination, making the ligand act as a monoanionic, bidentate ligand. The formation of such chelates is often pH-dependent. The coordination of the hydroxyl oxygen to a metal center has been observed in related systems, such as in a zinc(II) complex with O-coordinated 4-nitrobenzyl alcohol. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Pyridinemethanol, α-(4-nitrophenyl)- generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the coordination mode of the ligand and the geometry of the resulting complex.

Characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the pyridine ring and the involvement of the hydroxyl group. A shift in the C=N stretching frequency of the pyridine ring and changes in the O-H stretching frequency can provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

Elemental Analysis: To determine the empirical formula of the complex.

Transition metals, with their partially filled d-orbitals, readily form complexes with pyridine-based ligands. jscimedcentral.comjscimedcentral.com The synthesis of transition metal complexes of 2-Pyridinemethanol, α-(4-nitrophenyl)- can be achieved by reacting the ligand with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netekb.eg The resulting complexes can exhibit a range of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the reaction. For instance, Schiff base ligands containing a pyridine ring have been shown to form square-planar complexes with Pt(II). nih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with Pyridine-Alcohol Type Ligands This table is illustrative and based on general knowledge of similar complexes, as specific data for 2-Pyridinemethanol, α-(4-nitrophenyl)- is not widely available.

| Metal Ion | Typical Formula | Coordination Geometry | Color |

| Cu(II) | [Cu(L)₂Cl₂] | Distorted Octahedral | Green |

| Ni(II) | [Ni(L)₂] | Square Planar | Red/Orange |

| Zn(II) | [Zn(L)₂] | Tetrahedral | Colorless |

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral | Blue |

L represents the deprotonated form of 2-Pyridinemethanol, α-(4-nitrophenyl)-

Main group metals can also form stable complexes with this ligand, particularly with the deprotonated alkoxide form. The synthesis would typically involve the use of organometallic precursors or metal alkoxides of main group elements like aluminum, tin, or lead. The coordination chemistry of main group elements is diverse, and the resulting complexes can have interesting structural features and reactivity.

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography of Complexes)

For complexes of 2-Pyridinemethanol, α-(4-nitrophenyl)-, X-ray crystallography can unequivocally distinguish between monodentate and bidentate coordination. In a bidentate complex, the analysis would reveal the formation of the five-membered chelate ring and provide the M-N and M-O bond distances. An example of a related crystal structure is that of a zinc complex where a hydroxyl group is coordinated to the metal center. researchgate.net The crystal structure of the uncoordinated ligand, phenyl(pyridin-2-yl)methanol, shows that the pyridine and phenyl rings are inclined to each other. nih.gov In its chloro-substituted analogue, this dihedral angle is similar. nih.gov

Table 2: Representative Crystallographic Data for a Hypothetical Bidentate Complex [M(L)₂] This table presents hypothetical data for illustrative purposes, based on typical values for similar structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| M-N Bond Length | 2.0 - 2.2 Å |

| M-O Bond Length | 1.9 - 2.1 Å |

| N-M-O Bite Angle | ~80-90° |

The packing of these complexes in the crystal lattice is often influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, which can be influenced by the nitrophenyl group. uned.es

Electronic and Magnetic Properties of Metal Complexes

There is no published data on the electronic or magnetic properties of metal complexes formed with 2-Pyridinemethanol, α-(4-nitrophenyl)-. Characterization techniques such as UV-Vis spectroscopy, cyclic voltammetry, and magnetic susceptibility measurements have not been reported for coordination compounds of this ligand. Therefore, no data tables or detailed research findings on this topic can be provided.

Reactivity and Transformations of Ligand within Coordination Sphere

Information regarding the reactivity and transformations of 2-Pyridinemethanol, α-(4-nitrophenyl)- while coordinated to a metal center is not available in the scientific literature. Studies on ligand-centered reactions, catalytic activity, or transformations of the ligand itself within the coordination sphere have not been documented. Consequently, a discussion on this subject cannot be furnished.

Non Biological Applications and Material Science Potential

Role in Organic Synthesis as a Chiral Auxiliary or Ligand Component

The core utility of a chiral molecule in organic synthesis is to transfer stereochemical information, enabling the selective formation of one enantiomer of a product over another. Due to the stereogenic center at the carbon atom bearing the hydroxyl, pyridyl, and 4-nitrophenyl groups, 2-Pyridinemethanol (B130429), α-(4-nitrophenyl)- is inherently chiral and holds potential as both a catalytic and stoichiometric stereodirecting agent.

In asymmetric catalysis, small amounts of a chiral catalyst are used to generate large quantities of an enantiomerically enriched product. Chiral ligands, which coordinate to a metal center, are fundamental to this process. 2-Pyridinemethanol, α-(4-nitrophenyl)- contains both a nitrogen atom within the pyridine (B92270) ring and a hydroxyl group, which are excellent donor sites for coordinating with metal ions.

This bidentate chelation potential is a key feature in many successful chiral ligands. By binding to a metal catalyst, the chiral scaffold of (4-nitrophenyl)(pyridin-2-yl)methanol could create a rigid, asymmetric environment. This chiral pocket would force reacting substrates to approach the metal center from a specific direction, thereby favoring the formation of one enantiomer of the product. While specific applications for this compound are not extensively documented, its structural similarity to other pyridyl-alcohol ligands suggests potential utility in reactions such as:

Asymmetric hydrogenation

Asymmetric alkylation

Asymmetric cycloaddition reactions

The electron-withdrawing nature of the 4-nitro group could also electronically tune the properties of the metal center, potentially influencing the catalyst's activity and selectivity compared to its non-nitrated analogues.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After serving its purpose, the auxiliary is removed and can often be recovered for reuse sigmaaldrich.com.

2-Pyridinemethanol, α-(4-nitrophenyl)- could theoretically function as a chiral auxiliary. A prochiral substrate could be covalently attached to the auxiliary via its hydroxyl group, forming an ester or ether linkage. The steric bulk and defined spatial arrangement of the pyridyl and 4-nitrophenyl groups would then block one face of the attached substrate, forcing an incoming reagent to attack from the less hindered face with high diastereoselectivity. Following the reaction, the ester or ether bond would be cleaved, releasing the enantiomerically enriched product and regenerating the auxiliary. Although this specific molecule's application as an auxiliary is not detailed in the literature, the principle is a cornerstone of asymmetric synthesis nih.gov.

Supramolecular Chemistry and Self-Assembly Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and π–π stacking. The specific functional groups within 2-Pyridinemethanol, α-(4-nitrophenyl)- make it a prime candidate for constructing ordered molecular assemblies.

The molecule possesses distinct hydrogen bond donor and acceptor sites, which are expected to govern its self-assembly in the solid state.

Donor: The hydroxyl (-OH) group is a strong hydrogen bond donor.

Acceptors: The pyridine nitrogen atom is a strong hydrogen bond acceptor. The two oxygen atoms of the nitro group are also potent acceptors.

Based on crystal structure analyses of closely related compounds, a highly predictable and dominant interaction is the O—H⋯N hydrogen bond between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule. This interaction is observed to link molecules of the parent compound, phenyl(pyridin-2-yl)methanol, into helical chains nih.gov. Similarly, in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, O—H⋯N bonds form zigzag chains nih.gov. It is therefore highly probable that 2-Pyridinemethanol, α-(4-nitrophenyl)- would form similar chain-like primary structures.

Furthermore, the strong acceptor character of the nitro group, as seen in the crystal structure of (4-nitrophenyl)methanol, would likely lead to secondary interactions, such as weaker C—H⋯O hydrogen bonds, linking these chains into more complex 2D or 3D networks nih.gov.

| Donor (D) | Acceptor (A) | Interaction Type | Anticipated Role in Crystal Packing | Reference Analog |

|---|---|---|---|---|

| -OH (hydroxyl) | N (pyridine) | Strong O—H⋯N | Formation of primary 1D chains (helical or zigzag) | phenyl(pyridin-2-yl)methanol nih.gov |

| C-H (aromatic) | O (nitro) | Weak C—H⋯O | Cross-linking of primary chains into sheets or 3D networks | (4-nitrophenyl)methanol nih.gov |

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. The predictable hydrogen bonding motifs of 2-Pyridinemethanol, α-(4-nitrophenyl)-, combined with potential π–π stacking interactions from its two aromatic rings, make it an interesting building block, or synthon, for this field.

The interplay between the O—H⋯N hydrogen bonds, C—H⋯O interactions, and possible stacking of the electron-poor nitrophenyl ring with the electron-richer pyridine ring could lead to robust and well-defined supramolecular architectures. In the crystal structure of (4-nitrophenyl)methanol, π–π stacking interactions involving the benzene (B151609) rings and nitro groups play a significant role in the final packing arrangement nih.gov. Similar interactions could be anticipated for the title compound, further stabilizing the crystal lattice. By understanding and controlling these competing interactions, it may be possible to produce polymorphs or co-crystals with tailored physical properties.

Potential in Functional Materials

Functional materials are designed to possess specific properties that can be utilized in various technologies. The molecular structure of 2-Pyridinemethanol, α-(4-nitrophenyl)- suggests potential in several areas of material science.

The presence of an electron-donating pyridyl-methanol portion and a strongly electron-withdrawing nitrophenyl group connected through a single carbon atom creates a "push-pull" electronic structure. Molecules with this D-π-A (donor-pi-acceptor) character are often investigated for their nonlinear optical (NLO) properties. Such materials can alter the phase, frequency, or amplitude of incident light and are crucial for applications in telecommunications, optical computing, and photonics.

Luminescent and Optoelectronic Materials

Further research would be required to synthesize and characterize the photoluminescent properties of 2-Pyridinemethanol, α-(4-nitrophenyl)- and its derivatives. Such studies would involve measuring its absorption and emission spectra, quantum yield, and lifetime in various solvents and in the solid state.

Sensor Technologies for Non-Biological Analytes

The structure of 2-Pyridinemethanol, α-(4-nitrophenyl)- suggests its potential as a chemical sensor for non-biological analytes, particularly metal ions. The pyridine nitrogen atom and the hydroxyl group can act as binding sites for metal ions. Upon coordination with a metal ion, changes in the electronic structure of the molecule could lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The nitrophenyl group could also play a role in modulating the sensing properties.

The development of a sensor based on this compound would involve studying its binding affinity and selectivity towards various metal ions and other analytes.

Applications in Analytical Chemistry (e.g., as a Derivatizing Agent, Reagent)

In analytical chemistry, derivatizing agents are used to modify an analyte to make it more suitable for analysis, for example, by increasing its volatility for gas chromatography or enhancing its detectability for spectrophotometry. The hydroxyl group in 2-Pyridinemethanol, α-(4-nitrophenyl)- could potentially be used to derivatize carboxylic acids, acyl halides, or other functional groups. The presence of the chromophoric nitrophenyl group could facilitate the detection and quantification of the derivatized analyte using UV-Visible spectroscopy.

However, no specific applications of 2-Pyridinemethanol, α-(4-nitrophenyl)- as a derivatizing agent or analytical reagent have been reported in the scientific literature.

Environmental Chemistry Applications (e.g., Adsorption, Chemical Degradation)

The potential environmental applications of 2-Pyridinemethanol, α-(4-nitrophenyl)- are also an area that remains to be explored. The pyridine and nitrophenyl groups are functionalities that can interact with environmental surfaces and pollutants. For instance, the pyridine nitrogen could interact with acidic sites on materials like clays (B1170129) or activated carbon, suggesting potential for its use in adsorption-based environmental remediation technologies.

Furthermore, nitroaromatic compounds are a class of environmental pollutants, and research into their degradation is an active area. While 2-Pyridinemethanol, α-(4-nitrophenyl)- itself is not a common pollutant, studying its degradation pathways could provide insights into the environmental fate of more complex molecules containing similar functional groups.

Conclusions and Future Research Trajectories

Synthesis and Characterization Advancements

The synthesis of 2-Pyridinemethanol (B130429), α-(4-nitrophenyl)- is most commonly achieved through the reduction of its corresponding ketone precursor, 2-(4-nitrobenzoyl)pyridine (B1606167). This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed for this purpose.

Common Synthetic Pathways:

| Precursor | Reaction Type | Reagents and Conditions | Product |

| 2-(4-nitrobenzoyl)pyridine | Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695), Room Temperature | 2-Pyridinemethanol, α-(4-nitrophenyl)- |

| 2-(4-nitrobenzoyl)pyridine | Chemical Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), 0°C to Room Temperature | 2-Pyridinemethanol, α-(4-nitrophenyl)- |

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and efficient method for the reduction of ketones and nitro groups. However, careful control of reaction conditions is necessary to selectively reduce the ketone without affecting the nitro group. Chemical reduction with sodium borohydride is another common and milder method that typically favors the reduction of the ketone over the nitro group.